

Spectral Analysis of N,O-Bis-(4-chlorobenzoyl)tyramine: A Technical Guide

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Compound of Interest

Compound Name: *N,O-Bis-(4-chlorobenzoyl)tyramine*

Cat. No.: B3179402

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For Researchers, Scientists, and Drug Development Professionals

Abstract

N,O-Bis-(4-chlorobenzoyl)tyramine is a known process-related impurity of the fibric acid derivative, Bezafibrate, a widely used lipid-lowering agent. The identification, characterization, and quantification of such impurities are critical for ensuring the quality, safety, and efficacy of the final drug product. This technical guide provides a comprehensive overview of the spectral analysis of **N,O-Bis-(4-chlorobenzoyl)tyramine**, detailing the methodologies for its characterization by Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry (MS). The presented data and experimental protocols are intended to serve as a valuable resource for researchers and professionals involved in the development, manufacturing, and quality control of Bezafibrate and related pharmaceutical compounds.

Chemical Structure and Properties

- IUPAC Name: [4-[2-[(4-chlorobenzoyl)amino]ethyl]phenyl] 4-chlorobenzoate
- Synonyms: **N,O-Bis-(4-chlorobenzoyl)tyramine**, Bezafibrate Impurity 1
- CAS Number: 41859-56-7
- Molecular Formula: $C_{22}H_{17}Cl_2NO_3$

- Molecular Weight: 414.28 g/mol

Table 1: Physicochemical Properties of **N,O-Bis-(4-chlorobenzoyl)tyramine**

Property	Value
Molecular Formula	C ₂₂ H ₁₇ Cl ₂ NO ₃
Molecular Weight	414.28 g/mol
Appearance	Off-White Solid
Storage	2-8°C

Spectroscopic Analysis

The structural elucidation of **N,O-Bis-(4-chlorobenzoyl)tyramine** is accomplished through a combination of spectroscopic techniques. Each method provides unique insights into the molecular architecture of the compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule. Both ¹H and ¹³C NMR data are essential for the unambiguous identification of **N,O-Bis-(4-chlorobenzoyl)tyramine**.

Table 2: ¹H NMR Spectral Data of **N,O-Bis-(4-chlorobenzoyl)tyramine**

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
Data not available	-	-	-
Data not available	-	-	-
Data not available	-	-	-
Data not available	-	-	-
Data not available	-	-	-

Table 3: ^{13}C NMR Spectral Data of **N,O-Bis-(4-chlorobenzoyl)tyramine**

Chemical Shift (δ) ppm	Assignment
Data not available	-
Data not available	-
Data not available	-
Data not available	-
Data not available	-

Note: Specific chemical shift values, multiplicities, and coupling constants for **N,O-Bis-(4-chlorobenzoyl)tyramine** were not publicly available in the searched literature. The tables are provided as a template for data presentation.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic absorption of infrared radiation.

Table 4: FTIR Spectral Data of **N,O-Bis-(4-chlorobenzoyl)tyramine**

Wavenumber (cm^{-1})	Intensity	Assignment
Data not available	-	N-H Stretch (Amide)
Data not available	-	C=O Stretch (Ester)
Data not available	-	C=O Stretch (Amide I)
Data not available	-	N-H Bend (Amide II)
Data not available	-	C-O Stretch (Ester)
Data not available	-	C-Cl Stretch
Data not available	-	Aromatic C-H Stretch
Data not available	-	Aromatic C=C Bending

Note: Specific absorption frequencies for **N,O-Bis-(4-chlorobenzoyl)tyramine** were not publicly available in the searched literature. The table indicates the expected characteristic absorption bands.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, which aids in confirming its identity.

Table 5: Mass Spectrometry Data of **N,O-Bis-(4-chlorobenzoyl)tyramine**

m/z	Interpretation
413.0585 (calculated)	[M+H] ⁺ or Molecular Ion (depending on ionization)
Data not available	Fragment Ion 1
Data not available	Fragment Ion 2

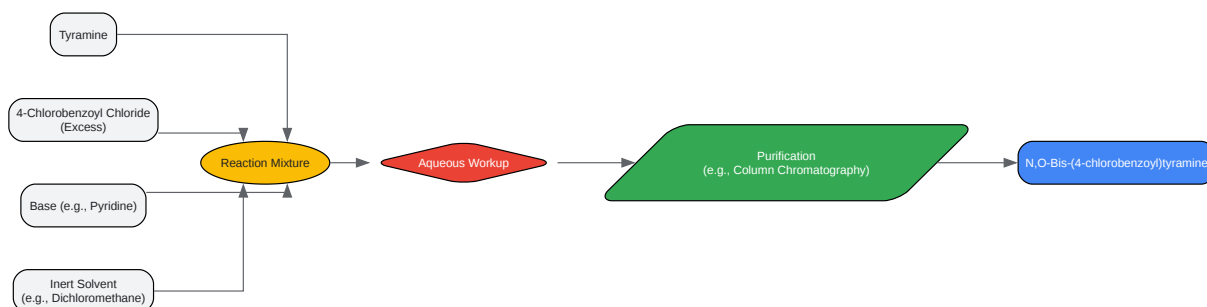
Note: Experimentally determined mass-to-charge ratios and fragmentation patterns for **N,O-Bis-(4-chlorobenzoyl)tyramine** were not available in the public domain. The calculated accurate mass is provided.

Experimental Protocols

Detailed experimental protocols are crucial for the reproducible spectral analysis of **N,O-Bis-(4-chlorobenzoyl)tyramine**.

Synthesis of N,O-Bis-(4-chlorobenzoyl)tyramine

The synthesis of **N,O-Bis-(4-chlorobenzoyl)tyramine** can be achieved through the acylation of tyramine with 4-chlorobenzoyl chloride. A general procedure is outlined below:



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A generalized workflow for the synthesis of **N,O-Bis-(4-chlorobenzoyl)tyramine**.

- **Dissolution:** Dissolve tyramine in a suitable inert solvent such as dichloromethane.
- **Addition of Base:** Add a base, for example, pyridine, to the solution to act as a scavenger for the HCl generated during the reaction.
- **Acylation:** Slowly add an excess of 4-chlorobenzoyl chloride to the reaction mixture at a controlled temperature.
- **Reaction Monitoring:** Monitor the progress of the reaction by thin-layer chromatography (TLC).
- **Workup:** Upon completion, quench the reaction with water and perform an aqueous workup to remove excess reagents and byproducts.
- **Purification:** Purify the crude product using column chromatography on silica gel to obtain pure **N,O-Bis-(4-chlorobenzoyl)tyramine**.

NMR Spectroscopy Protocol

- **Sample Preparation:** Dissolve an appropriate amount of **N,O-Bis-(4-chlorobenzoyl)tyramine** in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
- **Instrumentation:** Acquire ¹H and ¹³C NMR spectra on a spectrometer operating at a suitable frequency (e.g., 400 MHz for ¹H).
- **Data Acquisition:** Obtain standard 1D spectra for both ¹H and ¹³C nuclei. 2D NMR experiments such as COSY and HSQC can be performed for more detailed structural assignments.
- **Data Processing:** Process the acquired data using appropriate software to perform Fourier transformation, phase correction, and baseline correction. Chemical shifts should be referenced to the residual solvent peak.

FTIR Spectroscopy Protocol

- **Sample Preparation:** Prepare the sample using a suitable method, such as a KBr pellet or as a thin film on a salt plate.
- **Instrumentation:** Record the FTIR spectrum using a spectrometer with a suitable detector.
- **Data Acquisition:** Scan the sample over the mid-infrared range (typically 4000-400 cm⁻¹).
- **Data Analysis:** Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.

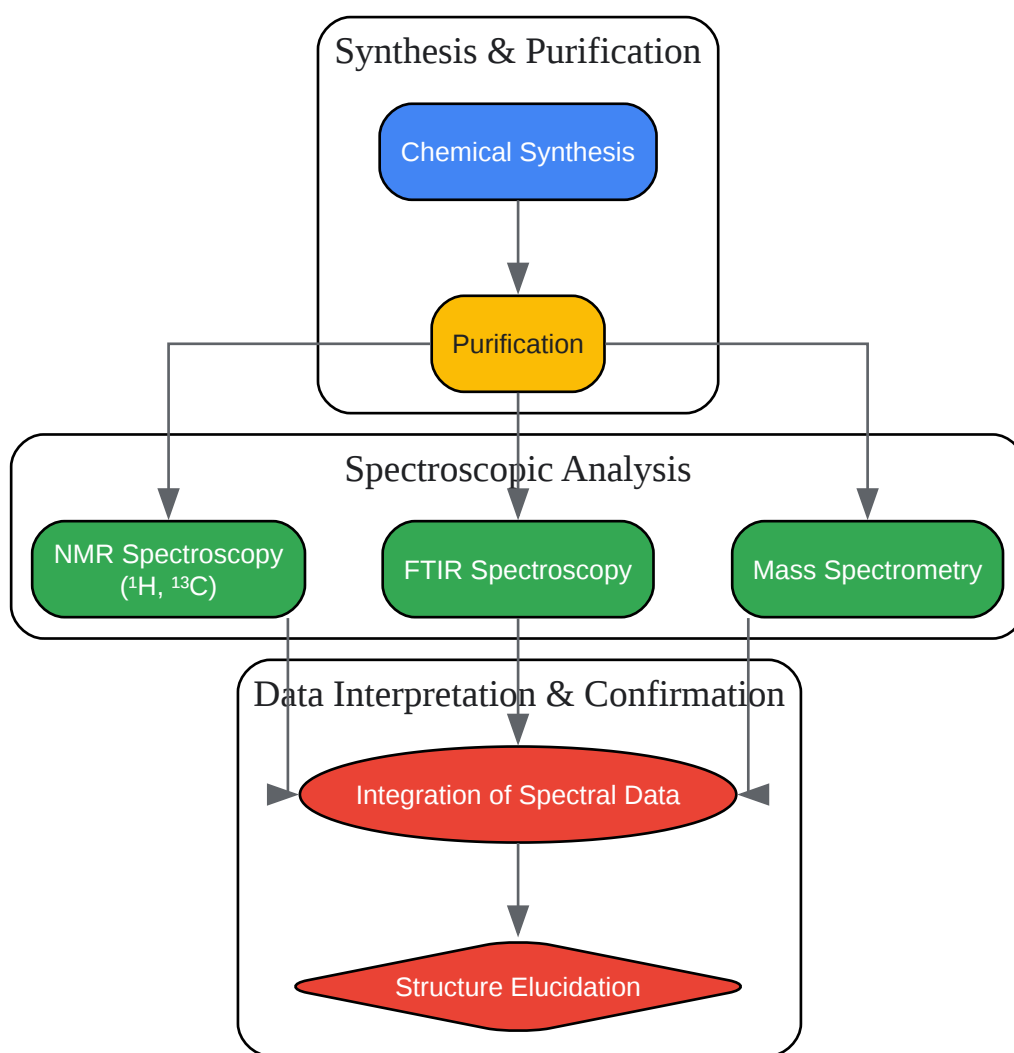
Mass Spectrometry Protocol

- **Sample Preparation:** Dissolve the sample in a suitable solvent compatible with the ionization technique to be used.
- **Instrumentation:** Analyze the sample using a mass spectrometer equipped with an appropriate ionization source (e.g., Electrospray Ionization - ESI).
- **Data Acquisition:** Acquire the mass spectrum in a positive or negative ion mode, depending on the analyte's properties.

- Data Analysis: Determine the molecular ion peak and analyze the fragmentation pattern to confirm the structure.

Logical Workflow for Spectral Analysis

The following diagram illustrates the logical workflow for the comprehensive spectral analysis of a synthesized chemical compound like **N,O-Bis-(4-chlorobenzoyl)tyramine**.



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A logical workflow for the spectral analysis and structural elucidation of a chemical compound.

Conclusion

The spectral characterization of **N,O-Bis-(4-chlorobenzoyl)tyramine** is fundamental for its role as a reference standard in the quality control of Bezafibrate. While specific experimental data is proprietary to the manufacturers of these standards, this guide provides the necessary theoretical framework and general experimental protocols for its analysis. The combined application of NMR, FTIR, and Mass Spectrometry allows for the unequivocal identification and structural confirmation of this important pharmaceutical impurity. Researchers and drug development professionals are encouraged to use this guide as a foundational resource in their analytical endeavors.

- To cite this document: BenchChem. [Spectral Analysis of N,O-Bis-(4-chlorobenzoyl)tyramine: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b3179402#spectral-analysis-of-n-o-bis-4-chlorobenzoyl-tyramine\]](https://www.benchchem.com/product/b3179402#spectral-analysis-of-n-o-bis-4-chlorobenzoyl-tyramine)

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